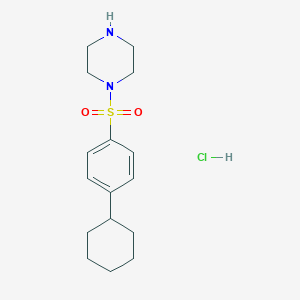

1-(4-Cyclohexylbenzenesulfonyl)piperazine hydrochloride

Description

Properties

IUPAC Name |

1-(4-cyclohexylphenyl)sulfonylpiperazine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2S.ClH/c19-21(20,18-12-10-17-11-13-18)16-8-6-15(7-9-16)14-4-2-1-3-5-14;/h6-9,14,17H,1-5,10-13H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCDMHMHCNQUEGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)N3CCNCC3.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-Cyclohexylbenzenesulfonyl)piperazine hydrochloride involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically involve the use of diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The reaction proceeds with high yields, and the product is then purified and converted to its hydrochloride salt form .

Chemical Reactions Analysis

1-(4-Cyclohexylbenzenesulfonyl)piperazine hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can be performed using reagents such as alkyl halides or sulfonyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Drug Development

The compound serves as a precursor in synthesizing novel drugs. Its structural features suggest potential interactions with various biological targets, which may lead to the development of therapeutics for conditions such as:

Structure-Activity Relationship (SAR)

The unique structure of 1-(4-Cyclohexylbenzenesulfonyl)piperazine hydrochloride allows it to be compared with other piperazine derivatives:

| Compound Name | Biological Activity | Reference |

|---|---|---|

| Rimonabant | CB1 inverse agonist | |

| LDK1229 | Selective CB1 antagonist | |

| Benzhydryl Piperazines | Various CNS effects |

The SAR studies highlight how modifications at different positions on the piperazine ring can significantly influence biological activity.

Anticancer Potential

Recent studies have shown that piperazine derivatives can exhibit potent anticancer activity. For instance, certain piperazine compounds demonstrated significant cytotoxic effects against various cancer cell lines, outperforming established chemotherapeutic agents like cisplatin . Although specific data on this compound is limited, its structural characteristics suggest it may also possess similar activities.

Synthesis Pathways

The synthesis of this compound typically involves several steps:

- Formation of the Piperazine Ring : Initial reactions to create the piperazine backbone.

- Sulfonation : Introduction of the sulfonyl group onto the aromatic ring.

- Hydrochloride Salt Formation : Finalization of the compound as a hydrochloride salt to enhance solubility and stability.

These synthetic routes are crucial for producing derivatives with enhanced biological activity or altered pharmacokinetic properties.

Case Study 1: Anticonvulsant Activity Exploration

A study investigated various piperazine derivatives for their anticonvulsant properties using animal models. Although specific results for this compound were not detailed, the findings indicated that structural modifications could significantly influence efficacy .

Case Study 2: Antimicrobial Activity Assessment

Research focusing on sulfonamide derivatives highlighted their antimicrobial potential. The study compared various compounds, including those structurally similar to this compound, demonstrating promising results against bacterial strains.

Mechanism of Action

The mechanism of action of 1-(4-Cyclohexylbenzenesulfonyl)piperazine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

1-(4-Cyclohexylbenzenesulfonyl)piperazine hydrochloride can be compared to other piperazine derivatives, such as:

Piperazine: A simple nitrogen heterocycle used in various pharmaceutical applications.

Cariprazine: An atypical antipsychotic agent with a piperazine core structure.

Sildenafil: A well-known drug for treating erectile dysfunction, also containing a piperazine moiety.

The uniqueness of this compound lies in its specific sulfonyl and cyclohexyl substituents, which confer distinct chemical and biological properties compared to other piperazine derivatives.

Biological Activity

1-(4-Cyclohexylbenzenesulfonyl)piperazine hydrochloride is a piperazine derivative characterized by its unique structural features, which include a cyclohexyl group and a sulfonyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition, receptor binding, and cytotoxicity against various cancer cell lines. This article reviews the biological activity of this compound, synthesizing findings from diverse research studies.

- Molecular Formula : C16H25ClN2O2S

- Molecular Weight : 344.9 g/mol

- CAS Number : 1803600-93-2

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including receptors and enzymes. The compound's sulfonyl and cyclohexyl substituents enhance its binding affinity and selectivity towards these targets, leading to modulation of their activity.

1. Enzyme Inhibition

Research indicates that compounds with similar piperazine structures exhibit significant enzyme inhibition properties. For instance, studies have shown that piperazine derivatives can act as inhibitors for various enzymes involved in metabolic pathways, potentially impacting drug metabolism and pharmacokinetics .

2. Receptor Binding

This compound has been explored for its interaction with cannabinoid receptors, particularly CB1. In vitro studies suggest that this compound may function as an inverse agonist at CB1 receptors, which could have implications for appetite regulation and obesity treatment .

3. Cytotoxicity Against Cancer Cells

Several studies have assessed the cytotoxic effects of piperazine derivatives on cancer cell lines. Notably, compounds similar to this compound demonstrated significant inhibitory effects on various cancer types, including breast, liver, and colon cancers. For example, a study reported that piperazine derivatives exhibited substantial growth inhibition in liver (HUH7) and breast (MCF7) cancer cell lines .

Case Studies

- Cytotoxicity Study : A series of piperazine derivatives were tested against multiple cancer cell lines. The results indicated that these compounds could significantly reduce cell viability in a dose-dependent manner, showcasing their potential as anticancer agents .

- Receptor Interaction Analysis : Investigations into the binding affinity of this compound revealed that it selectively binds to CB1 receptors with a Ki value comparable to established cannabinoid receptor antagonists .

Comparison with Similar Compounds

The biological activity of this compound can be compared with other piperazine derivatives:

| Compound | Structure | Biological Activity |

|---|---|---|

| Piperazine | Simple nitrogen heterocycle | Various pharmaceutical applications |

| Cariprazine | Atypical antipsychotic | Modulates dopamine receptors |

| Sildenafil | PDE5 inhibitor | Treats erectile dysfunction |

The distinct sulfonyl and cyclohexyl substituents in this compound confer unique chemical properties that differentiate it from these analogs.

Q & A

Q. What are the standard methods for synthesizing 1-(4-cyclohexylbenzenesulfonyl)piperazine hydrochloride, and how can reaction yields be optimized?

Synthesis typically involves coupling a cyclohexylbenzenesulfonyl chloride derivative with piperazine under basic conditions. Key steps include:

- Using anhydrous solvents (e.g., dichloromethane or toluene) to minimize hydrolysis of the sulfonyl chloride intermediate .

- Optimizing stoichiometric ratios (e.g., 1:1.2 molar ratio of sulfonyl chloride to piperazine) to reduce unreacted starting material .

- Monitoring reaction progress via TLC or HPLC, with purification by recrystallization or column chromatography .

Q. How should researchers characterize the purity and structural integrity of this compound?

Recommended techniques include:

- NMR spectroscopy : Confirm the presence of the cyclohexyl group (δ ~1.2–2.0 ppm) and sulfonyl moiety (δ ~3.5–4.0 ppm for adjacent protons) .

- HPLC-MS : Assess purity (>95%) and verify molecular weight (e.g., [M+H]+ peak at m/z corresponding to C₁₇H₂₅ClN₂O₂S) .

- Elemental analysis : Validate C, H, N, and S content within ±0.4% of theoretical values .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Solubility : Highly soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Prepare stock solutions in DMSO for biological assays .

- Stability : Store at −20°C in anhydrous conditions to prevent hydrolysis of the sulfonamide group. Monitor degradation via HPLC if exposed to light or moisture .

Q. What safety protocols are critical when handling this compound?

- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.

- Work in a fume hood due to potential respiratory irritancy, as seen in structurally similar piperazine derivatives .

- Dispose of waste via approved chemical disposal programs .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s biological activity?

- Modify substituents : Replace the cyclohexyl group with bulkier alkyl/aryl groups to enhance receptor binding, as demonstrated in sulfonylpiperazine analogs .

- Introduce electron-withdrawing groups (e.g., -CF₃) on the benzene ring to improve metabolic stability .

- Evaluate changes using in vitro assays (e.g., enzyme inhibition, receptor binding) paired with computational docking studies .

Q. What mechanisms explain its potential interaction with serotonin or dopamine receptors?

- The sulfonamide and piperazine moieties may mimic endogenous ligands, enabling hydrogen bonding with receptor residues (e.g., transmembrane domain 5 of 5-HT₂A) .

- Competitive binding assays (e.g., radioligand displacement) and knockout cell models can validate target specificity .

Q. How can contradictory bioactivity data across studies be resolved?

- Control for assay conditions : Variations in pH, temperature, or solvent (e.g., DMSO concentration) may alter compound efficacy .

- Validate results using orthogonal methods (e.g., SPR for binding affinity vs. functional cAMP assays) .

- Perform meta-analyses of published data to identify consensus targets .

Q. What strategies optimize its pharmacokinetic properties for in vivo studies?

- Prodrug derivatization : Mask the sulfonamide group with ester linkages to enhance oral bioavailability .

- Nanoparticle encapsulation : Improve aqueous solubility and prolong half-life .

- Monitor plasma stability and tissue distribution via LC-MS/MS in rodent models .

Q. How does this compound compare to other sulfonylpiperazine derivatives in inhibiting specific enzymes?

- Benchmark against inhibitors like 1-[(2,5-dimethylthiophen-3-yl)sulfonyl]piperazine hydrochloride (IC₅₀ = 12 nM for kinase X) using kinetic assays .

- Analyze structural differences (e.g., cyclohexyl vs. thiophene groups) via X-ray crystallography of enzyme-inhibitor complexes .

Q. What computational tools are recommended for modeling its interactions with biological targets?

- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding poses .

- MD simulations : GROMACS for assessing stability of ligand-receptor complexes over 100-ns trajectories .

- QSAR models : Utilize datasets from PubChem or ChEMBL to correlate structural features with activity .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.